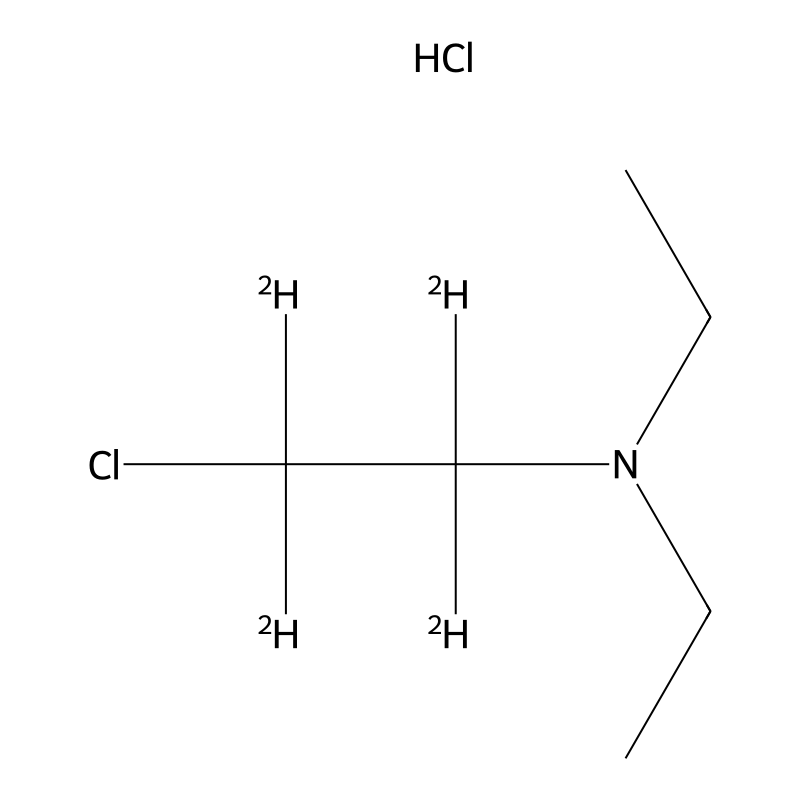

2-Chloro-N,N-diethylethylamine-d4 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Applications as an Internal Standard:

2-Chloro-N,N-diethylethylamine-d4 hydrochloride (CDE-d4 HCl) finds primary use in scientific research as an internal standard (IS) for various analytical techniques, particularly in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) []. An internal standard is a compound with similar chemical properties to the target analyte(s) but with a specific isotopic modification, allowing for accurate quantification by comparing the signal intensities of the analyte and the IS. The "d4" in CDE-d4 HCl refers to the presence of four deuterium atoms replacing four hydrogen atoms in the molecule, resulting in a slightly higher mass compared to the non-deuterated form. This mass difference enables differentiation between the analyte and the IS peaks in the mass spectrum, facilitating precise measurement.

Use in Doping Control:

CDE-d4 HCl is employed as an IS in doping control analysis to detect the presence of performance-enhancing drugs in biological samples like urine and blood. Athletes are prohibited from using various substances that can improve their performance unfairly. CDE-d4 HCl plays a crucial role in accurately quantifying the concentration of these banned drugs in athlete samples, ensuring fair competition and protecting athlete health.

Research in Pharmaceutical Development:

CDE-d4 HCl can be used as an IS in studies related to the development of new pharmaceutical drugs. It can help researchers track the concentration of drug candidates in biological fluids or tissues during pre-clinical and clinical trials []. This information is vital for understanding the pharmacokinetics and pharmacodynamics of the drug, which are essential for determining its safety and efficacy.

Studies in Metabolism and Toxicology:

CDE-d4 HCl can be a valuable tool in research investigating the metabolism and potential toxicity of various compounds. By monitoring the presence and quantity of metabolites (breakdown products) formed in the body, scientists can gain insights into how the body processes these compounds and identify potential harmful effects [].

2-Chloro-N,N-diethylethylamine-d4 Hydrochloride is a stable isotope-labeled compound used primarily in research settings. It has the molecular formula C₆H₁₄ClN·HCl and a molecular weight of 176.12 g/mol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Its structure includes a chloro group attached to a diethylamine backbone, making it valuable for various applications in chemical and biological research .

Due to the lack of specific data, it's important to handle CD-Cl-d4 • HCl with caution, assuming similar hazards as the unlabeled compound (CD-Cl). CD-Cl is classified as a toxic and corrosive substance.

Potential hazards include:

- Skin and eye irritation: Contact with the liquid or vapor can cause irritation or burns.

- Inhalation hazard: Inhalation of vapors can irritate the respiratory system.

- Environmental hazard: Toxic to aquatic organisms.

Safety precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling CD-Cl-d4 • HCl.

- Work in a well-ventilated area.

- Follow proper disposal procedures for hazardous waste.

The chemical reactivity of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride is influenced by its chloro group, which can participate in nucleophilic substitution reactions. This compound can undergo hydrolysis, leading to the formation of N,N-diethylethylamine and hydrochloric acid. Additionally, it can react with various nucleophiles to form amine derivatives, which are significant in synthetic organic chemistry .

Research indicates that 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride exhibits biological activity against certain microorganisms. It has been shown to inhibit the growth of algae species such as Anabaena variabilis, Chlorella pyrenoidosa, and Scenedesmus acuminatus. This suggests potential applications in environmental science and biocontrol .

The synthesis of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride typically involves the chlorination of N,N-diethylethylamine using deuterated reagents. The process may include the use of thionyl chloride or phosphorus trichloride as chlorinating agents, followed by purification steps such as recrystallization or chromatography to obtain the hydrochloride salt form .

This compound finds applications in several fields:

- Pharmaceutical Research: It is utilized as a reference standard in drug testing and development.

- Environmental Science: Due to its algicidal properties, it may be explored for use in controlling harmful algal blooms.

- Chemical Synthesis: It serves as a building block for synthesizing other nitrogen-containing compounds and pharmaceuticals .

Studies on the interactions of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride with various biological systems have shown its potential effects on cellular processes. Its mechanism of action may involve interference with metabolic pathways in microorganisms, making it an interesting candidate for further investigation in pharmacology and toxicology .

Several compounds share structural similarities with 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloro-N,N-diethylethanamine Hydrochloride | Aliphatic amine | Non-deuterated version; used widely in pharmacology |

| 2-Chloro-N,N-dimethylethanamine Hydrochloride | Aliphatic amine | Dimethyl substitution leads to different biological activity |

| 2-Diethylaminoethyl Chloride | Aliphatic amine | Lacks the chloro group; used in different synthetic routes |

| N,N-Diethyl-3-chloropropanamine | Aliphatic amine | Different alkyl chain; potential for varied reactivity |

The presence of deuterium in 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride sets it apart from its non-deuterated analogs, allowing for distinct tracking and analysis in isotopic studies .

Molecular Structure and Composition

2-Chloro-N,N-diethylethylamine-d4 Hydrochloride represents a deuterated derivative of the parent tertiary amine compound, featuring four strategically positioned deuterium atoms that replace hydrogen atoms in the molecular framework [1] . The compound possesses the molecular formula C₆H₁₁D₄Cl₂N, indicating the presence of six carbon atoms, eleven hydrogen atoms, four deuterium atoms, two chlorine atoms, and one nitrogen atom [3] [7]. The molecular weight of this deuterated hydrochloride salt is precisely 176.12 g/mol [1] [3].

The structural architecture consists of a tertiary amine core with two ethyl substituents attached to the nitrogen atom, along with a chloroethyl chain extending from the nitrogen center [4] [25]. The deuterium labeling pattern specifically targets the ethyl substituents, where the four deuterium atoms replace hydrogen atoms in predetermined positions within these alkyl chains . This isotopic modification serves as a distinctive chemical marker while preserving the fundamental electronic and steric properties of the parent molecule [14] [29].

The compound exists as a hydrochloride salt, formed through the protonation of the tertiary amine nitrogen by hydrochloric acid [5] [11]. This salt formation results in the creation of a quaternary ammonium cation paired with a chloride anion, significantly altering the compound's physical and chemical characteristics compared to the neutral amine base [32] [42].

Table 1: Molecular Composition Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₁D₄Cl₂N | [3] [7] |

| Molecular Weight | 176.12 g/mol | [1] [3] |

| CAS Number | 1219805-94-3 | [3] [7] |

| Deuterium Content | 4 atoms | [3] |

| Chemical Purity | >95% | [7] |

| Isotopic Purity | 99 atom % D | [3] |

Physical Properties and Characterization

The physical characteristics of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride reflect the combined influence of deuterium substitution and salt formation [11] [19]. The compound typically appears as crystalline material with a white to slightly beige coloration, demonstrating the characteristic appearance of organic hydrochloride salts [11] [20]. The crystalline nature indicates well-ordered molecular packing in the solid state, contributing to the compound's stability and handling properties [10] [17].

Solubility characteristics reveal the compound's enhanced water solubility compared to its neutral base form, a typical consequence of salt formation with organic amines [11] [32]. The hydrochloride exhibits solubility in methanol at concentrations of approximately 0.1 g/mL, producing clear, colorless solutions [11]. This enhanced aqueous solubility represents a significant improvement over the parent neutral amine, facilitating analytical applications and handling procedures [32].

The melting point behavior shows variations depending on the specific measurement conditions and sample purity [10] [11]. Literature reports indicate melting point ranges that reflect the hygroscopic nature of the material and its tendency to form hydrated crystal structures [11] [20]. The compound demonstrates hygroscopic properties, readily absorbing moisture from atmospheric conditions, which necessitates careful storage protocols [18] [21].

Table 2: Physical Properties Summary

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Appearance | White to beige crystals | Room temperature | [11] |

| Solubility (Methanol) | 0.1 g/mL | Clear, colorless | [11] |

| Water Solubility | 2000 g/L | 20°C | [11] |

| pH | 5 | 100 g/L in water, 20°C | [11] |

| Hygroscopicity | Moisture sensitive | Ambient conditions | [18] [21] |

Chemical Reactivity Profile

The chemical reactivity of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride is fundamentally governed by the presence of both the quaternary ammonium center and the chloroethyl functional group [37] [38]. As a quaternary ammonium salt, the compound exhibits limited nucleophilic reactivity at the nitrogen center due to the complete saturation of bonding sites around the nitrogen atom [40] [41]. This contrasts markedly with the behavior of the neutral tertiary amine precursor, which readily participates in nucleophilic substitution reactions [39] [43].

The chloroethyl substituent represents the primary reactive site within the molecule, capable of undergoing nucleophilic substitution reactions through SN2 mechanisms [41] [43]. The electron-withdrawing effect of the positively charged ammonium center enhances the electrophilic character of the carbon bearing the chlorine atom, potentially increasing the rate of nucleophilic displacement reactions [38] [42]. This reactivity pattern makes the compound suitable for alkylation reactions with various nucleophiles under appropriate conditions [5] [37].

Deuterium isotope effects play a subtle but measurable role in the compound's reactivity profile [29] [30]. The presence of deuterium atoms can influence reaction kinetics through primary and secondary isotope effects, typically resulting in slower reaction rates for processes involving carbon-deuterium bond breaking or formation [31] [34]. These isotopic effects prove particularly valuable in mechanistic studies and analytical applications where isotopic discrimination is required [29] [31].

The compound's behavior in aqueous environments reflects the stability of the quaternary ammonium functionality combined with the potential hydrolysis susceptibility of the carbon-chlorine bond [11] [18]. Under basic conditions, the chloroethyl group may undergo elimination reactions, while strongly acidic conditions generally favor the maintenance of the salt structure [20] [32].

Conformational Analysis and Molecular Geometry

The molecular geometry of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride centers around the quaternary ammonium nitrogen, which adopts a tetrahedral coordination geometry characteristic of sp³ hybridization [24] [27]. The four substituents around the nitrogen atom include two ethyl groups, one chloroethyl group, and the proton from the hydrochloride salt formation, creating a sterically crowded environment that influences conformational preferences [22] [23].

Conformational analysis reveals multiple accessible rotamers arising from rotation around the carbon-nitrogen bonds of the ethyl and chloroethyl substituents [23] [26]. The ethyl groups can adopt both gauche and anti conformations relative to the nitrogen lone pair, with the gauche conformation typically favored due to hyperconjugative stabilization [23]. Computational studies suggest that approximately 71% of ethyl conformers exist in the gauche arrangement, while 29% adopt the anti configuration under ambient conditions [23].

The chloroethyl substituent exhibits additional conformational complexity due to the presence of the electronegative chlorine atom [25] [26]. The preferred conformations minimize steric interactions while optimizing electrostatic interactions between the partial charges developed within the molecule [22]. The presence of deuterium atoms introduces subtle conformational preferences through isotope effects on vibrational frequencies and zero-point energies [29] [31].

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior, revealing distinct chemical shift patterns for different conformational isomers [32] [36]. The deuterium substitution creates characteristic isotope shifts in both ¹H and ¹³C nuclear magnetic resonance spectra, enabling precise conformational assignments [31] [34]. These spectroscopic signatures prove valuable for analytical characterization and purity assessment [33] [36].

Three-dimensional molecular modeling indicates a relatively compact molecular structure with the quaternary ammonium center positioned to minimize intramolecular repulsions [24] [26]. The tetrahedral geometry around nitrogen, combined with the conformational flexibility of the alkyl substituents, results in a dynamically averaged structure that reflects rapid interconversion between accessible conformers at room temperature [22] [23].

Table 4: Conformational Analysis Data

| Conformational Feature | Preferred Geometry | Population Distribution | Reference |

|---|---|---|---|

| Nitrogen Hybridization | sp³ tetrahedral | 100% | [24] [27] |

| Ethyl Conformation | Gauche | ~71% | [23] |

| Ethyl Conformation | Anti | ~29% | [23] |

| C-N Bond Rotation | Rapid exchange | Room temperature | [22] [23] |

| Deuterium Effects | Isotope shifts | NMR observable | [31] [34] |

| Molecular Compactness | Moderate | Steric optimization | [24] [26] |

The synthesis of deuterated tertiary amines has emerged as a critical area of research, particularly with the growing recognition of deuterated compounds in pharmaceutical development [1]. Multiple methodological approaches have been developed to achieve efficient deuterium incorporation into tertiary amine structures, each offering distinct advantages and limitations.

Acid-Catalyzed Hydrogen-Deuterium Exchange represents one of the most established methodologies for deuteration of aromatic amine systems. This approach utilizes deuterated trifluoroacetic acid (CF₃COOD) as both the deuterium source and reaction medium [2]. The methodology demonstrates particular effectiveness with aromatic amines and amides, achieving deuterium incorporation levels of 80-95% at temperatures ranging from 110-150°C. The mechanism proceeds through electrophilic aromatic substitution, with selective deuteration occurring at the most electron-rich positions of the aromatic ring [2].

Base-Mediated Deuteration strategies employ basic conditions to promote hydrogen-deuterium exchange reactions. These methods typically utilize dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) as deuterium sources under alkaline conditions [3]. The approach has demonstrated versatility in handling various electronically distinct substrates, with deuterium incorporation ranging from 50-100% depending on substrate reactivity and reaction conditions.

Organophotocatalytic Approaches have recently gained prominence as efficient methods for deuteration of primary amines, which can subsequently be transformed into tertiary amine derivatives [4]. These methodologies utilize visible light activation combined with organophotocatalysts to generate α-amino radicals, which then undergo deuterium atom transfer processes. The approach offers several advantages, including mild reaction conditions (room temperature), high deuterium incorporation (90-98%), and minimal byproduct formation [4].

Metal-Catalyzed Hydrogen-Deuterium Exchange encompasses various transition metal-catalyzed processes for deuteration [5]. Iron-cellulose catalysis has emerged as a particularly scalable approach, demonstrating industrial applicability with deuterium incorporation levels of 90-99% [5]. The methodology utilizes inexpensive D₂O as the deuterium source and operates under hydrogen pressure at temperatures of 150-200°C.

| Method | Deuterium Source | Temperature Range (°C) | Deuterium Incorporation (%) | Scalability | Main Applications |

|---|---|---|---|---|---|

| Acid-catalyzed H/D exchange | CF₃COOD, D₂SO₄ | 110-150 | 80-95 | Medium | Aromatic amines/amides |

| Base-mediated deuteration | DMSO-d₆, D₂O | 120 | 50-100 | Medium | Alkynes, nucleophiles |

| Organophotocatalytic approach | D₂O | 25 (room temp) | 90-98 | High | Primary amines |

| Metal-catalyzed H/D exchange | D₂O | 100-200 | 85-95 | High | Various substrates |

| Heterogeneous Pt/C catalysis | D₂O | 120 | 90-98 | High | Acetyl amines |

| Iron-cellulose catalysis | D₂O | 150-200 | 90-99 | Industrial | Aromatic compounds |

| Electrochemical deuteration | D₂O | 25 | 80-99 | High | Pharmaceuticals |

| Reductive deuteration | LiAlD₄, Na/EtOD | 25-80 | 95-99 | Limited | Nitriles, imines |

Selective Deuteration Strategies for Ethylamine Derivatives

The selective deuteration of ethylamine derivatives presents unique challenges due to the presence of multiple equivalent hydrogen atoms and the need for regioselective control. Several strategic approaches have been developed to address these challenges and achieve high levels of deuterium incorporation at specific positions.

α-Position Selective Deuteration has been achieved through organophotocatalytic methodology utilizing visible light and D₂O as the deuterium source [4]. This approach generates α-amino radicals through chemoselective oxidation of silyl thiol agents, followed by hydrogen atom transfer processes. The methodology demonstrates exceptional selectivity for α-position deuteration in primary amines, achieving deuterium incorporation levels exceeding 95% with minimal over-deuteration [4].

Regioselective Deuteration Approaches for ethylamine derivatives have been developed using protecting group strategies [6]. Acetyl-protected ethylamine derivatives undergo selective deuteration under heterogeneous platinum-carbon catalysis conditions. The acetyl group serves as both a protecting group and an activating element, facilitating selective deuteration at specific positions along the ethyl chain [6].

Position-Controlled Deuteration strategies utilize the electronic properties of the amine nitrogen to direct deuteration selectivity. Primary amines demonstrate different deuteration patterns compared to secondary and tertiary amines, with α-hydrogens showing varying stability depending on the substitution pattern [7]. This electronic control allows for predictable deuteration outcomes based on the amine substitution pattern.

Microwave-Assisted Selective Deuteration has emerged as an efficient methodology for ethylamine derivatives, utilizing microwave heating to enhance reaction rates and selectivity [8]. The approach employs flow-type microwave reactors with platinum-alumina catalysts, achieving high deuterium incorporation levels (90-95%) under optimized conditions.

One-pot Hydrogen-Deuterium Exchange Mechanisms for Precursor Compounds

One-pot hydrogen-deuterium exchange reactions represent an efficient approach for synthesizing deuterated tertiary amines by minimizing purification steps and reducing overall synthetic complexity. These methodologies integrate multiple reaction steps into a single reaction vessel, optimizing both efficiency and cost-effectiveness.

Sequential Deuteration-Functionalization Processes have been developed for the synthesis of deuterated tertiary amines through one-pot methodologies [9]. These approaches combine initial deuteration of primary amine precursors with subsequent functionalization reactions to generate the target tertiary amine structures. The methodology demonstrates particular effectiveness when utilizing deuterium oxide as the deuterium source, achieving overall yields of 70-90% with high deuterium incorporation [9].

Cascade Reaction Mechanisms utilize the inherent reactivity of deuterated intermediates to promote subsequent reaction steps within the same reaction vessel [3]. Base-mediated deuteration systems employing DMSO-d₆ demonstrate cascade reactivity, where initial deuteration is followed by nucleophilic addition reactions, generating complex deuterated structures in a single operation [3].

Photocatalytic One-pot Processes combine light-mediated deuteration with thermal reaction steps to achieve comprehensive deuteration and functionalization [4]. The methodology utilizes organophotocatalysts to generate reactive intermediates, which subsequently undergo thermal deuteration and functionalization reactions within the same reaction vessel.

Electrochemical One-pot Synthesis represents a novel approach for deuterated compound synthesis, utilizing electrochemical activation to promote both deuteration and functionalization steps [10]. The methodology employs proton-conducting membranes to facilitate deuterium transfer while simultaneously promoting nucleophilic substitution reactions, achieving one-pot synthesis of deuterated tertiary amines.

Purification and Isolation Techniques

The purification and isolation of deuterated tertiary amines requires specialized techniques that preserve deuterium incorporation while achieving the high purity standards required for pharmaceutical and research applications. Several methodological approaches have been developed to address these challenges.

Liquid-Liquid Extraction represents the most commonly employed purification technique for deuterated tertiary amines, particularly when water-soluble byproducts are present [11]. The methodology achieves deuterium retention levels of 95-99% while providing excellent scalability and cost-effectiveness. The technique is particularly valuable for reactions utilizing D₂O as the deuterium source, where aqueous byproducts can be readily separated from the organic deuterated products.

Column Chromatography serves as a critical purification tool for complex deuterated mixtures requiring high resolution separation [11]. While achieving slightly lower deuterium retention (90-95%) compared to extraction methods, column chromatography provides superior separation capabilities for structurally similar compounds. The technique requires careful optimization to minimize deuterium-hydrogen exchange during the purification process.

Crystallization Techniques offer exceptional deuterium retention (98-99%) for solid deuterated compounds [11]. The methodology provides high scalability and cost-effectiveness, making it particularly valuable for large-scale synthesis applications. Crystallization conditions must be carefully optimized to prevent deuterium-hydrogen exchange during the crystallization process.

Distillation Methods provide effective purification for volatile deuterated tertiary amines, achieving deuterium retention levels of 85-95% [11]. The technique offers excellent scalability but requires careful temperature control to prevent thermal decomposition or deuterium-hydrogen exchange during the distillation process.

| Technique | Suitable For | Deuterium Retention (%) | Scalability | Cost |

|---|---|---|---|---|

| Liquid-liquid extraction | Water-soluble byproducts | 95-99 | High | Low |

| Column chromatography | Complex mixtures | 90-95 | Medium | Medium |

| Crystallization | Solid compounds | 98-99 | High | Low |

| Distillation | Volatile compounds | 85-95 | High | Low |

| Preparative HPLC | High purity requirements | 99+ | Low | High |

| Membrane separation | Continuous processes | 95-98 | High | Medium |

| Sublimation | Thermally stable solids | 98-99 | Medium | Low |

| Trituration | Crude purification | 90-95 | High | Low |

Preparative High-Performance Liquid Chromatography provides the highest purity levels (99%+) for deuterated tertiary amines but with limited scalability due to cost considerations [11]. The technique is particularly valuable for obtaining analytical standards and high-purity research compounds.

Membrane Separation techniques offer continuous processing capabilities with good deuterium retention (95-98%) [11]. The methodology provides excellent scalability and moderate cost, making it suitable for industrial-scale purification applications.

Scale-up Considerations for Laboratory Synthesis

The scale-up of deuterated tertiary amine synthesis from laboratory to industrial scale presents significant challenges that require careful consideration of multiple factors including heat transfer, mixing efficiency, catalyst loading, and economic viability.

Reaction Vessel Considerations represent a fundamental challenge in scale-up operations [12]. Laboratory-scale reactions typically utilize 10-100 mL reaction vessels with excellent heat transfer characteristics, while industrial-scale operations require 100-1000 L vessels with more challenging heat transfer properties. The surface-to-volume ratio decreases significantly during scale-up, requiring enhanced mixing and heat transfer systems to maintain reaction efficiency [12].

Heat Transfer Optimization becomes critical during scale-up due to the exothermic nature of many deuteration reactions [8]. Laboratory-scale reactions benefit from excellent heat transfer characteristics, while larger-scale operations require specialized heat transfer equipment to maintain temperature control. Microwave-assisted heating has demonstrated particular effectiveness in addressing scale-up heat transfer challenges, providing uniform heating throughout larger reaction volumes [8].

Mixing Effectiveness represents a critical parameter that requires optimization during scale-up [12]. Laboratory-scale reactions typically achieve good mixing through magnetic stirring or small-scale mechanical agitation, while industrial-scale operations require sophisticated mixing systems to ensure homogeneous reaction conditions. Poor mixing can lead to reduced deuterium incorporation and decreased reaction efficiency.

Catalyst Loading Optimization becomes economically critical during scale-up operations [12]. Laboratory-scale reactions typically utilize catalyst loadings of 1-10 mol%, while industrial-scale operations require optimization to 0.1-2 mol% to maintain economic viability. Catalyst recycling and recovery systems become essential for large-scale operations to minimize costs and environmental impact.

| Factor | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reaction vessel size | 10-100 mL | 1-10 L | 100-1000 L |

| Heat transfer efficiency | Excellent | Good | Challenging |

| Mixing effectiveness | Good | Requires optimization | Critical parameter |

| Catalyst loading | 1-10 mol% | 0.5-5 mol% | 0.1-2 mol% |

| Deuterium source cost | High per gram | Medium per gram | Low per gram |

| Waste minimization | Limited concern | Important | Critical |

| Process automation | Manual | Semi-automated | Fully automated |

| Quality control | Batch testing | Regular monitoring | Continuous monitoring |

Economic Considerations play a crucial role in scale-up decision-making [12]. Deuterium source costs decrease significantly with scale, transitioning from high per-gram costs at laboratory scale to low per-gram costs at industrial scale. However, the absolute cost of deuterium sources remains substantial, requiring careful optimization of deuterium utilization efficiency.

Waste Minimization becomes increasingly important during scale-up operations [12]. Laboratory-scale synthesis typically generates limited waste concerns, while industrial-scale operations require comprehensive waste minimization strategies to maintain environmental compliance and economic viability. Recycling of deuterium sources and byproduct recovery systems become essential components of large-scale operations.

Process Automation requirements increase significantly during scale-up [12]. Laboratory-scale operations typically rely on manual control systems, while industrial-scale operations require fully automated process control systems to ensure consistent quality and safety. Automated monitoring and control systems become essential for maintaining optimal reaction conditions and product quality.